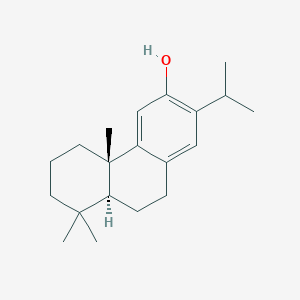

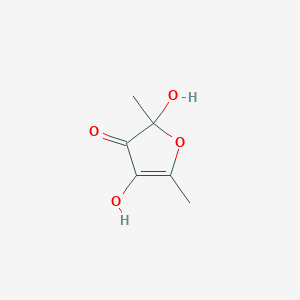

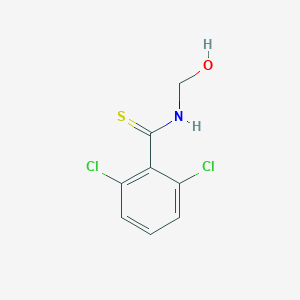

![molecular formula C13H18Cl2N2O2 B158133 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid CAS No. 1952-98-3](/img/structure/B158133.png)

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid, also known as CB1954, is a synthetic prodrug that was developed in the 1970s. It is used in cancer research as a tool to selectively kill cancer cells. CB1954 is a member of the nitroaromatic class of compounds, which are known for their ability to generate reactive oxygen species (ROS) that can cause DNA damage and cell death.

作用機序

Once 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid is converted into its active form, it generates ROS that cause DNA damage and cell death. The ROS also activate the immune system, which can help to eliminate any remaining cancer cells.

生化学的および生理学的効果

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid has been shown to induce cell death in a variety of cancer cell lines, including breast, prostate, and bladder cancer cells. It has also been shown to be effective in animal models of cancer.

実験室実験の利点と制限

One advantage of using 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid in cancer research is its selectivity for cancer cells. This allows researchers to study the effects of ROS on cancer cells without harming healthy cells. One limitation is that not all cancer cells overexpress nitroreductase, meaning that 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid may not be effective in all types of cancer.

将来の方向性

1. Developing more selective nitroreductase enzymes that can activate 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid in a wider range of cancer cells.

2. Combining 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid with other cancer treatments, such as chemotherapy or immunotherapy, to increase its efficacy.

3. Developing new prodrugs that are activated by different enzymes, allowing for a wider range of cancer cell selectivity.

4. Studying the effects of 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid on cancer stem cells, which are thought to be responsible for cancer recurrence.

5. Investigating the use of 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid in combination with imaging techniques, such as PET or MRI, to monitor its activation and distribution in the body.

In conclusion, 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid is a promising tool for cancer research due to its selectivity for cancer cells and ability to generate ROS that cause DNA damage and cell death. Further research is needed to optimize its efficacy and explore its potential in combination with other cancer treatments.

合成法

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid is synthesized by reacting 4-nitrobenzyl chloride with 3-amino-1-chloropropane in the presence of a base. The resulting 4-nitrobenzyl-3-amino-1-chloropropane is then reacted with bis(2-chloroethyl)amine to form 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid.

科学的研究の応用

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid is used in cancer research to selectively kill cancer cells. It is a prodrug, meaning that it is inactive until it is converted into its active form by an enzyme called nitroreductase. Nitroreductase is overexpressed in many types of cancer cells, making 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid a promising tool for cancer treatment.

特性

CAS番号 |

1952-98-3 |

|---|---|

製品名 |

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid |

分子式 |

C13H18Cl2N2O2 |

分子量 |

305.2 g/mol |

IUPAC名 |

3-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid |

InChI |

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)12(16)9-13(18)19/h1-4,12H,5-9,16H2,(H,18,19) |

InChIキー |

LUZAMFFYXAEQAY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)N(CCCl)CCCl |

正規SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)N(CCCl)CCCl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

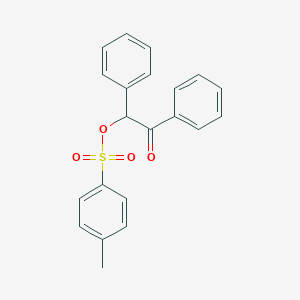

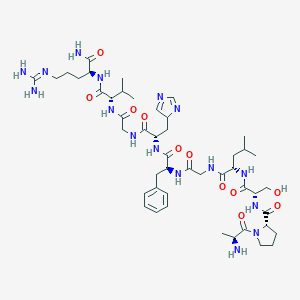

![[(2R)-3-[Hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B158074.png)